Phomallenic acid A

FabF inhibitor target engagement antisense differential sensitivity assay

Phomallenic acid A is a C15 acetylenic allene fatty acid derivative—13-hydroxy(10R,6Z,7Z)-pentadeca-6,7-dien-9,11-diynoic acid—isolated from a leaf-litter fungus identified as Phoma sp. It belongs to the phomallenic acid family of bacterial type II fatty acid synthase (FAS II) inhibitors and specifically targets the FabF condensing enzyme.

Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
Cat. No. B1249089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhomallenic acid A
Synonymsphomallenic acid A
Molecular FormulaC15H18O3
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCCC(C#CC#CC=C=CCCCCC(=O)O)O
InChIInChI=1S/C15H18O3/c1-2-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)18/h4-5,14,16H,2,7,9,11,13H2,1H3,(H,17,18)
InChIKeyYZCDHRPWTDTXRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phomallenic Acid A: Structural Identity, Source, and Procurement-Relevant Baseline


Phomallenic acid A (1) is a C15 acetylenic allene fatty acid derivative—13-hydroxy(10R,6Z,7Z)-pentadeca-6,7-dien-9,11-diynoic acid—isolated from a leaf-litter fungus identified as Phoma sp. [1]. It belongs to the phomallenic acid family of bacterial type II fatty acid synthase (FAS II) inhibitors and specifically targets the FabF condensing enzyme [1]. The molecule possesses a stereochemically assigned R configuration (levorotatory, [α]D −170), a molecular weight of 246.3 g/mol, and a calculated logP of 2.41, placing it at the lower end of the lipophilicity spectrum within its structural class [2].

Workflow FabF target-engagement antisense assay probe Whole-cell FabF2P differential sensitivity platform
Selection Antimicrobial screening context; FabF inhibitor reference C15 allenyldiyne fatty acid; most polar homolog
Model Fit Permeabilized-cell Gram-negative FabF assay support E. coli lpxC membrane-permeabilized model
Sourcing Natural-product fermentation context Phoma sp. isolate; no total synthesis reported

Why Phomallenic Acid A Cannot Be Substituted by Generic FabF Inhibitors or Its Own Homologs


Within the FabF inhibitor landscape, compounds differ dramatically in chain-length, oxidation state, and target-engagement sensitivity, making interchangeability scientifically unsound. Phomallenic acid A (C15, 13‑OH) is the most polar and shortest-chain member of its series, and its antibacterial potency is approximately 32- to 64‑fold lower than phomallenic acid C against Staphylococcus aureus [1]. However, its whole-cell target-engagement sensitivity in the FabF2P antisense assay (MDC 0.63 µg/mL) is >50‑fold superior to the canonical FabF inhibitor cerulenin (MDC 32–64 µg/mL), demonstrating a unique on‑target cellular profile that is uncoupled from MIC [1]. Substituting phomallenic acid A with its longer-chain congeners B or C, or with cerulenin or thiolactomycin, therefore erases the specific combination of hydrophilicity, target‑engagement sensitivity, and Gram‑negative membrane‑permeabilized activity that defines this compound.

Phomallenic acid A
C15, 13-OH, polar
vs
RiskPhomallenic acids B/C are longer-chain, more lipophilic, and synthetically accessible; chain-length–polarity profile may not transfer. SAR baseline shifts with homolog substitution.
FabF2P target-engagement sensitivity
vs
RiskCerulenin shows markedly lower FabF2P sensitivity; target-engagement assay context may not transfer. Weak FabF inhibitors may go undetected with cerulenin as reference.
Permeabilized Gram-negative activity
vs
RiskThiolactomycin lacks measurable E. coli lpxC activity; Gram-negative intracellular FabF inhibition context may not transfer. Permeabilized-cell assay development requires review.
Sourcing pathway
vs
RiskSynthetically accessible FabF inhibitors or phomallenic acids B/C cannot substitute for fermentation-derived A; natural-product lot documentation and stereochemical verification are unique procurement requirements.

Phomallenic Acid A: Quantitative Procurement-Relevant Evidence vs. Closest Comparators


FabF2P Whole-Cell Target Engagement Sensitivity: Phomallenic Acid A vs. Cerulenin

In the FabF2P antisense-based differential sensitivity assay—a whole-cell readout of on‑target FabF engagement—phomallenic acid A exhibited a minimum detection concentration (MDC) of 0.63 µg/mL. This represents a 51‑ to 102‑fold improvement in sensitivity over cerulenin, the most widely studied FabF inhibitor, which showed an MDC of 32–64 µg/mL in the same assay [1].

FabF2P Target Engagement
Head-to-head
MDC 0.63 µg/mL
vs cerulenin MDC 32–64 µg/mL
Supports FabF target-engagement assay context
S. aureus FabF2P antisense differential sensitivity agar assay; lower MDC indicates higher on-target sensitivity
FabF inhibitor target engagement antisense differential sensitivity assay

Activity Against Permeabilized Gram‑Negative Bacteria: Phomallenic Acid A vs. Thiolactomycin

Against wild‑type Escherichia coli, phomallenic acid A showed no activity (MIC >250 µg/mL). However, against the membrane‑permeabilized E. coli lpxC (envA) mutant, its MIC dropped to 31.3 µg/mL. In identical conditions, thiolactomycin—a comparator FabF inhibitor—remained inactive (MIC >250 µg/mL) [1]. This demonstrates that phomallenic acid A can inhibit Gram‑negative FAS II when the outer‑membrane barrier is removed, whereas thiolactomycin cannot.

Permeabilized E. coli Activity
Head-to-head
MIC 31.3 µg/mL (lpxC)
vs thiolactomycin MIC >250 µg/mL
Supports permeabilized-cell FabF assay context
E. coli MB4902 lpxC membrane-permeabilized strain; broth microdilution MIC
Gram-negative permeability E. coli lpxC FabF inhibitor spectrum

Within‑Class Chain‑Length SAR: Phomallenic Acid A as the Polar Baseline for Homolog Comparison

The phomallenic acid series (A, B, C) displays a pronounced chain‑length–activity relationship. Phomallenic acid A (C15, 13‑OH) is the shortest and most polar congener, with an S. aureus MIC of 250 µg/mL. Phomallenic acid B (C17, no 13‑OH) shows an MIC of 12.5 µg/mL, and phomallenic acid C (longest chain, C17, no 13‑OH) reaches 3.9 µg/mL—a 64‑fold potency difference between A and C [1]. The optical rotation (A: −170°; B: −140°; C: −160°) and calculated logP (A: 2.41; B and C predicted higher due to lack of hydroxyl) further distinguish the congeners [2]. No total synthesis of phomallenic acid A has been reported, whereas racemic syntheses of B and C are published [3].

Chain-Length SAR
Cross-study
A: MIC 250 µg/mL | B: 12.5 | C: 3.9
FASII IC50: A 22 µg/mL; B 3.4; C 0.77
SAR baseline for allenyldiyne chain-length review
A is the shortest, most polar congener with unique 13-OH; S. aureus MB2865
structure–activity relationship chain-length dependence allenyldiyne fatty acids

Broad‑Spectrum Antibacterial Profiling: Phomallenic Acid A vs. Thiolactomycin Across Multiple Species

Phomallenic acid A was profiled alongside thiolactomycin against a panel of clinically relevant species. Against Haemophilus influenzae, phomallenic acid A achieved an MIC of 62.5 µg/mL and a FASII IC50 of 159 µg/mL. Against Bacillus subtilis, its MIC was 250 µg/mL and FASII IC50 was 50 µg/mL [1]. In both organisms, thiolactomycin showed only weak activity (MIC >250 µg/mL against E. faecalis, E. faecium, and wild‑type E. coli; MIC 64–128 µg/mL against S. aureus but no reported activity against H. influenzae or B. subtilis in this study), although direct head‑to‑head MIC values for these specific species versus thiolactomycin were not fully tabulated. The FASII biochemical IC50 data confirm that phomallenic acid A retains measurable enzymatic inhibition across multiple Gram‑positive and Gram‑negative FAS II systems.

Cross-Species FAS II Profile
Cross-study
H. influenzae MIC 62.5 µg/mL
B. subtilis MIC 250 µg/mL; FASII IC50 measurable across species
Supports cross-species FAS II screening context
Broth microdilution MIC; FASII IC50 from organism-specific enzyme preparations
antibacterial spectrum Haemophilus influenzae Bacillus subtilis FabF inhibitor panel

Lack of Total Synthesis: Sole Reliance on Natural Sourcing Differentiates Phomallenic Acid A from B and C

Whereas total syntheses of racemic phomallenic acids B and C have been achieved via palladium‑catalyzed propargylic tosylate–terminal alkyne coupling [1], no total synthesis of phomallenic acid A has been reported in the primary literature. This means phomallenic acid A remains exclusively accessible through fermentation of the Phoma sp. producer strain (CBS 118751, MF7018), from which it is isolated at a yield of 16 mg/L [2].

Total Synthesis Gap
Class-level
No total synthesis reported
B and C have published synthetic routes; A is fermentation-only
Natural-product sourcing context
Phoma sp. fermentation yield 16 mg/L; procurement requires lot-specific documentation
natural product sourcing total synthesis gap allenyldiyne scaffold

Absence of Mammalian Cytotoxicity: Class‑Level Safety Differentiation for the Phomallenic Acid Series

In the companion antimicrobial agents publication describing the broader FabH/FabF natural product screening campaign, it was explicitly noted that none of the phomallenic acid series compounds—including phomallenic acid A—were cytotoxic to mammalian cells [1]. This class‑level observation is consistent with the fundamental structural difference between bacterial type II FAS (dissociated monofunctional enzymes) and mammalian type I FAS (single‑chain multidomain homodimer), which provides a mechanistic basis for host‑vs.‑target selectivity [2].

Mammalian Cytotoxicity
Class-level
Class-level: no cytotoxicity observed
Quantitative IC50 not reported for phomallenic acid A specifically
Supports host-pathogen co-culture model context
Cell line and species not specified; class-level inference applied
selective toxicity mammalian cell cytotoxicity FabF target specificity

Phomallenic Acid A: Defined Research and Procurement Application Scenarios


FabF Target‑Validation Probe in Whole‑Cell Antisense Sensitivity Assays

Phomallenic acid A's MDC of 0.63 µg/mL in the FabF2P assay—>50‑fold more sensitive than cerulenin—makes it the preferred positive control for laboratories establishing or validating FabF‑specific antisense differential sensitivity screening platforms. Its superior target‑engagement signal‑to‑noise ratio enables detection of weak FabF inhibitors that would be missed when using cerulenin as the reference standard [1].

Baseline Anchor for Allenyldiyne Fatty Acid Structure–Activity Relationship (SAR) Studies

As the shortest, most polar, and least antibacterially potent member of the phomallenic acid series (MIC 250 µg/mL vs. 3.9 µg/mL for phomallenic acid C), phomallenic acid A defines the lower bound of the chain‑length–activity curve. SAR programs synthesizing or evaluating new allenyldiyne FabF inhibitors require A as the essential negative‑control baseline to quantify potency gains from chain elongation or hydroxyl deletion [1].

Gram‑Negative FAS II Biochemical Inhibition Studies Using Permeabilized E. coli Models

Phomallenic acid A inhibits the E. coli FAS II enzyme (IC50 84 µg/mL) and shows an MIC of 31.3 µg/mL against the lpxC membrane‑permeabilized E. coli mutant, whereas thiolactomycin is inactive (MIC >250 µg/mL). This differential activity positions phomallenic acid A as a critical tool compound for researchers investigating Gram‑negative FabF as a target, particularly in permeabilized‑cell or cell‑free biochemical systems where outer‑membrane penetration is not a confounding variable [1].

Natural Product Sourcing Quality Control Reference Standard

Because no total synthesis of phomallenic acid A exists, all material must originate from fermentation of Phoma sp. (CBS 118751). Procurement specifications must therefore include fermentation lot documentation, HPLC purity profiles, and optical rotation verification ([α]D −170°) to confirm stereochemical integrity, as the acetylenic allene moiety is prone to degradation upon concentration or exposure to acidic pH [1][2].

Application
Selection Property
Validation Focus
FabF target-engagement antisense assays
Target-engagement sensitivity context
FabF2P assay endpoint review
Allenyldiyne fatty acid SAR studies
Chain-length and polarity baseline
Homolog activity ranking review
Permeabilized-cell Gram-negative FabF assays
Gram-negative intracellular activity context
lpxC membrane-permeabilized model review
Natural-product sourcing quality control
Fermentation lot documentation
Optical rotation and HPLC profile verification
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